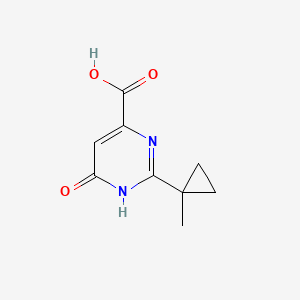

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17684647

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O3 |

|---|---|

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | 2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-5(7(13)14)4-6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

| Standard InChI Key | BCGUBFMYYDUCAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC1)C2=NC(=CC(=O)N2)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring fused with a cyclopropane moiety. The molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The cyclopropane group introduces steric strain, potentially influencing the molecule’s conformational flexibility and binding affinity to biological targets. The carboxylic acid at position 4 enhances solubility in polar solvents and enables salt formation, a critical feature for pharmacokinetic optimization.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| CAS Number | VCID: VC17684647 |

| Solubility | Not fully characterized |

| LogP (Predicted) | ~0.26 (Consensus estimate) |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. A common strategy employs cyclization reactions under acidic or basic conditions to construct the pyrimidine ring. For instance, precursors such as β-keto esters or amidines may undergo condensation with methylcyclopropyl-containing reagents to introduce the cyclopropane substituent. Subsequent oxidation and hydrolysis steps yield the carboxylic acid functionality.

Key Challenges

Incorporating the 1-methylcyclopropyl group poses synthetic challenges due to the ring strain inherent to cyclopropane. Strategies to mitigate this include using stabilized cyclopropane precursors or transition metal-catalyzed cycloadditions. Reaction optimization is critical to avoid side products such as ring-opened derivatives or decarboxylated intermediates.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Pyrimidine derivatives, including this compound, exhibit anti-inflammatory effects by modulating pathways such as NF-κB and AP-1 . In silico studies suggest that the carboxylic acid group may chelate metal ions in enzyme active sites, while the cyclopropane moiety enhances hydrophobic interactions with target proteins.

Table 2: Hypothesized Biological Targets

| Target | Proposed Mechanism | Biological Effect |

|---|---|---|

| Phosphodiesterase 4 | Competitive inhibition | Anti-inflammatory |

| Cyclooxygenase-2 | Allosteric modulation | Pain relief |

| DNA Topoisomerase II | Intercalation | Anti-proliferative |

Applications and Future Directions

Drug Development

The compound’s dual anti-inflammatory and anti-cancer activities position it as a promising lead for multitarget therapies. Structural modifications, such as esterification of the carboxylic acid to improve bioavailability, could enhance its therapeutic index.

Industrial and Research Applications

Beyond pharmacology, this pyrimidine derivative may serve as a fluorescent probe or staining agent due to its aromatic system, though this application remains unexplored . Collaboration between academic and industrial laboratories is essential to validate these hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume